2,7-Dimethylocta-1,7-dien-3-OL
Description
2,7-Dimethylocta-1,7-dien-3-OL (CAS: 598-07-2; EINECS: 209-915-1) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and an average molecular mass of 154.253 g/mol. It is also known as α-Linalool, though distinct from the more common isomer linalool (3,7-dimethylocta-1,6-dien-3-ol) . Structurally, it features a hydroxyl group at the C3 position, conjugated double bonds at C1-C7, and methyl substituents at C2 and C5. This compound is notable for its role in flavor and fragrance industries, where its stereochemistry and functional groups contribute to its aromatic properties .
Properties
CAS No. |
60468-83-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h10-11H,1,3,5-7H2,2,4H3 |
InChI Key |
QPYOCFWCPIZOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(C(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods, including the isomerization of geraniol and nerol. One common synthetic route involves the cyclization of myrcene followed by hydration to yield linalool .
Industrial Production Methods: Industrially, linalool is often extracted from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process typically involves steam distillation, which separates the volatile components from the plant material .
Chemical Reactions Analysis
Types of Reactions: Linalool undergoes several types of chemical reactions, including:
Oxidation: Linalool can be oxidized to produce linalool oxide and other derivatives.
Reduction: Reduction of linalool can yield tetrahydrolinalool.
Substitution: Linalool can participate in substitution reactions to form esters such as linalyl acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions can facilitate esterification reactions.
Major Products:
Oxidation: Linalool oxide
Reduction: Tetrahydrolinalool
Substitution: Linalyl acetate
Scientific Research Applications
Linalool has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential sedative and anxiolytic effects.
Industry: Utilized in the production of fragrances, flavors, and insecticides
Mechanism of Action
Linalool exerts its effects through various molecular targets and pathways:
Neurotransmission: Linalool acts as an antagonist at the glutamate NMDA receptor, which may contribute to its sedative properties.
Antimicrobial Activity: Linalool disrupts microbial cell membranes, leading to cell death
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Functional Group Variations
The following table summarizes key structural and functional differences between 2,7-dimethylocta-1,7-dien-3-OL and related terpenoids:
Physical and Chemical Properties
- Boiling Points: this compound: Estimated >190°C (similar to linalool’s 198°C) . Dihydromyrcenol: 190°C (estimated) .
- Water Solubility: this compound: Likely lower than dihydromyrcenol (252 mg/L at 25°C) due to increased hydrophobicity from conjugated dienes .
- Partition Coefficient (log Kow): Dihydromyrcenol: 3.47 (indicative of moderate lipophilicity) .
Research Findings and Key Observations
Structural Isomerism : The position of double bonds and hydroxyl groups significantly impacts reactivity and applications. For example, linalool’s isolated diene system (C1-C6) vs. This compound’s conjugated system (C1-C7) alters oxidation susceptibility and fragrance longevity .
Biosynthetic Pathways: Gamma irradiation induces structural analogs like 2-methyl-6-methylene-octa-1,7-dien-3-OL in plants, suggesting environmental stressors can modify terpenoid profiles .
Industrial Synthesis : Palladium-catalyzed hydrodimerization of isoprene to 2,7-dimethylocta-1,7-diene demonstrates the compound’s utility as a scaffold for further functionalization .
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